4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound (CAS: 533871-60-2; molecular formula: C₂₆H₃₄N₄O₇S; molecular weight: 546.64 g/mol) features a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group and a benzamide moiety modified by a dibutylsulfamoyl group. The triethoxy substituents on the phenyl ring may enhance lipophilicity and membrane permeability, while the dibutylsulfamoyl group could influence target binding through steric and electronic effects .
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7S/c1-6-11-17-33(18-12-7-2)41(35,36)23-15-13-21(14-16-23)27(34)30-29-32-31-28(40-29)22-19-24(37-8-3)26(39-10-5)25(20-22)38-9-4/h13-16,19-20H,6-12,17-18H2,1-5H3,(H,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQMPQYFGOVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction with a suitable phenol derivative.
Attachment of the Dibutylsulfamoyl Group: The dibutylsulfamoyl group is typically introduced through a sulfonation reaction, where a dibutylamine reacts with a sulfonyl chloride derivative.
Formation of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or amines.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group is a critical pharmacophore. Modifications here alter steric bulk, solubility, and binding affinity:
Key Insight : Bulkier substituents (e.g., piperidinyl in BB02979) may enhance target selectivity but reduce solubility. The dibutyl group in the target compound balances lipophilicity and steric effects for enzyme interactions.
Variations on the Oxadiazole-Attached Phenyl Ring
The substituents on the phenyl ring influence electronic effects and steric hindrance:
Key Insight : Para- and tri-substituted methoxy/ethoxy groups optimize electronic contributions without excessive steric bulk, as seen in the target compound and LMM3.
Biological Activity
4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. Its structure incorporates a dibutylsulfamoyl group and an oxadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.
The mechanism of action for this compound primarily involves enzyme inhibition. The sulfonamide group mimics natural substrates and can bind competitively to active sites on enzymes involved in metabolic pathways. This inhibition disrupts normal biochemical processes, making it relevant in antimicrobial applications. Additionally, the oxadiazole component may enhance the compound's interaction with biological targets through hydrogen bonding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives against various pathogens. For instance, compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated effective antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/ml . These compounds not only inhibit planktonic cells but also prevent biofilm formation in a dose-dependent manner.
Anticancer Activity
The anticancer properties of sulfonamide derivatives have been extensively studied. Research indicates that certain oxadiazole-containing compounds exhibit significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. For example, specific derivatives have shown IC50 values in the low micromolar range (0.5 to 4.5 µM), indicating potent anticancer activity . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly influence efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives for their ability to combat S. aureus. The results demonstrated that these compounds effectively inhibited biofilm formation and exhibited bactericidal activity at concentrations as low as 8 μg/ml .
- Anticancer Activity : Another investigation focused on a series of benzenesulfonamide derivatives containing oxadiazole rings. These compounds were tested against various cancer cell lines, revealing a strong correlation between structural modifications and enhanced anticancer activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
